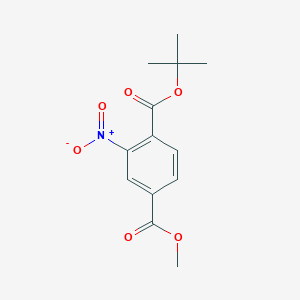
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate
Cat. No. B8276815
M. Wt: 281.26 g/mol
InChI Key: HXWCWHMXWNLVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102662B2
Procedure details


2-Nitro-terephthalic acid 1-tert-butyl ester 4-methyl ester (21.49 mmol) was dissolved in THF (143 mL) and treated with lithium hydroxide monohydrate (1.35 g, 32.24 mmol) in water (97 mL). The reaction was stirred at room temperature for 2 hours then partially evaporated, cooled with an ice/water bath and treated with 1N HCl dropwise (35 mL). Precipitation of a solid occurred. The mixture was then extracted with DCM (150 mL and 2×50 mL) The aqueous phase was further treated with 1N HCl (10 mL) and extracted with DCM (2×50 mL). The combined organic layers were then washed with water and finally with brine. After drying over sodium sulphate and evaporation, 5.34 g of title compound were obtained as a reddish solid in 93% overall yield.
Quantity
21.49 mmol
Type
reactant
Reaction Step One


Name
lithium hydroxide monohydrate
Quantity
1.35 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[C:4]1[CH:16]=[CH:15][C:7]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[C:6]([N+:17]([O-:19])=[O:18])[CH:5]=1.O.[OH-].[Li+]>C1COCC1.O>[C:11]([O:10][C:8](=[O:9])[C:7]1[CH:15]=[CH:16][C:4]([C:3]([OH:20])=[O:2])=[CH:5][C:6]=1[N+:17]([O-:19])=[O:18])([CH3:14])([CH3:12])[CH3:13] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.49 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
143 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
97 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then partially evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with an ice/water bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 1N HCl dropwise (35 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitation of a solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with DCM (150 mL and 2×50 mL) The aqueous phase
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was further treated with 1N HCl (10 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with water and finally with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over sodium sulphate and evaporation
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

